4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including halogenation, coupling reactions, and etherification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between halogenated aromatic compounds and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki–Miyaura coupling process.
Chemical Reactions Analysis
Types of Reactions
4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-fluorobenzyl)benzene
- 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol
Uniqueness
4-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of multiple halogenated aromatic rings and a pyrazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H23BrClFN2O4 |
---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H23BrClFN2O4/c1-32-20-10-8-15(12-22(20)34-3)25-24(27)26(16-9-11-21(33-2)23(13-16)35-4)31(30-25)14-17-18(28)6-5-7-19(17)29/h5-13H,14H2,1-4H3 |
InChI Key |
ZTJWIESJWIJNQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)OC)OC)Br)OC |
Origin of Product |
United States |
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